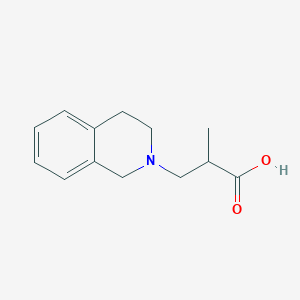
3-(3,4-Dihydroisochinolin-2(1H)-yl)-2-methylpropansäure
Übersicht
Beschreibung
The compound “3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid” is a solid substance with a molecular weight of 317.37 .
Synthesis Analysis
There’s a report on the synthesis of a related compound, “3-((1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid”, which was obtained by reacting 3-(chlorosulfonyl)benzoic acid with 1-methyl-1,2,3,4-tetrahydroisoquinoline .
Molecular Structure Analysis
The InChI code for “3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid” is 1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19) .
Physical And Chemical Properties Analysis
The physical form of “3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid” is a solid .
Wissenschaftliche Forschungsanwendungen
Hemmung der Aldo-Keto-Reduktase AKR1C3
Diese Verbindung wurde als hochpotenter und isoformenselektiver Inhibitor der Aldo-Keto-Reduktase AKR1C3 identifiziert . AKR1C3 ist ein Ziel von Interesse sowohl bei Brust- als auch bei Prostatakrebs . Die Carboxylgruppe der Verbindung besetzt das Oxyanionenloch im Enzym, während das Sulfonamid die richtige Drehung ermöglicht, sodass das Dihydroisochinolin in einer benachbarten hydrophoben Tasche binden kann .
Selektivität gegenüber AKR1C2
Es wurde festgestellt, dass die Verbindung eine Präferenz für AKR1C3 gegenüber AKR1C2 hat . Diese Selektivität kann bis zu 5000-fach sein, was sie zu einem wertvollen Werkzeug in der Forschung macht, bei der die spezifische Hemmung von AKR1C3 erforderlich ist .
Struktur-Wirkungs-Beziehung (SAR)-Studien
SAR-Studien um diesen Lead zeigten, dass die Positionierung des Carboxylats entscheidend war, obwohl es durch Säureisostere und Amide substituiert werden konnte . Kleine Substituenten am Dihydroisochinolin führten zu Verbesserungen der Potenz .
Umgekehrte Sulfonamide
Eine Reihe von „umgekehrten Sulfonamiden“ zeigte eine 12-fache Präferenz für das R-Stereoisomer . Dies zeigt, dass die Verbindung verwendet werden kann, um die Auswirkungen der Stereochemie auf die biologische Aktivität zu untersuchen.
Zelluläre Potenz
Die Verbindungen zeigten eine gute zelluläre Potenz, gemessen durch die Hemmung des AKR1C3-Stoffwechsels eines bekannten Dinitrobenzamid-Substrats . Dies deutet darauf hin, dass die Verbindung in zellulären Assays verwendet werden kann, um die Rolle von AKR1C3 im Zellstoffwechsel zu untersuchen.
Potenzielle Anwendungen in der Krebsforschung
Angesichts ihrer potenten und selektiven Hemmung von AKR1C3, einem Ziel von Interesse sowohl bei Brust- als auch bei Prostatakrebs , hat diese Verbindung potenzielle Anwendungen in der Krebsforschung. Sie könnte verwendet werden, um die Rolle von AKR1C3 in diesen Krebsarten zu untersuchen und möglicherweise zur Entwicklung neuer therapeutischer Strategien beizutragen.
Wirkmechanismus
Target of Action
The primary target of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism . This has been measured by the inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . The compounds showed good cellular potency, but amide analogues were more effective than predicted by the cellular assay .
Safety and Hazards
Zukünftige Richtungen
The compound “3-(3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid” has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This suggests potential applications in the treatment of diseases where this enzyme plays a role, such as breast and prostate cancer .
Biochemische Analyse
Biochemical Properties
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme involved in the metabolism of steroids and prostaglandins . The interaction between 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid and AKR1C3 is characterized by the binding of the compound’s carboxylate group to the oxyanion hole of the enzyme, while the dihydroisoquinoline moiety fits into a hydrophobic pocket . This binding inhibits the enzyme’s activity, thereby affecting the metabolic pathways it regulates.
Cellular Effects
The effects of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid on various cell types and cellular processes are profound. By inhibiting AKR1C3, this compound can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of AKR1C3 can lead to reduced levels of certain steroids and prostaglandins, which in turn can affect cell proliferation, apoptosis, and inflammation . These changes can have significant implications for diseases such as cancer, where AKR1C3 is often overexpressed.
Molecular Mechanism
At the molecular level, 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid exerts its effects primarily through enzyme inhibition. The compound binds to the active site of AKR1C3, occupying the oxyanion hole with its carboxylate group and fitting its dihydroisoquinoline moiety into a hydrophobic pocket . This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity. Additionally, this inhibition can lead to downstream effects on gene expression, as the reduced levels of steroids and prostaglandins can alter the transcription of genes involved in cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of AKR1C3, resulting in prolonged effects on cellular function
Dosage Effects in Animal Models
The effects of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits AKR1C3 without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings suggest a threshold effect, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations.
Metabolic Pathways
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is involved in metabolic pathways regulated by AKR1C3. By inhibiting this enzyme, the compound affects the metabolism of steroids and prostaglandins, leading to altered levels of these metabolites . The compound may also interact with other enzymes and cofactors involved in these pathways, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytoplasm and nucleus, where it can exert its inhibitory effects on AKR1C3 . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with AKR1C3 . It may also be transported to the nucleus, where it can influence gene expression by modulating the levels of steroids and prostaglandins . The compound’s localization is likely directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments .
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(13(15)16)8-14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFXKPZBHPXTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC2=CC=CC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



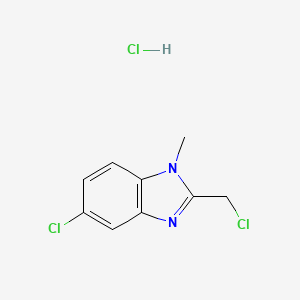
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451833.png)
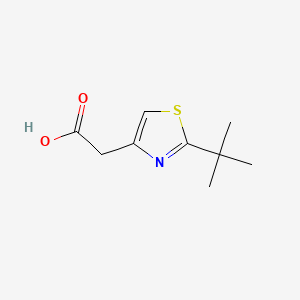

![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1451839.png)
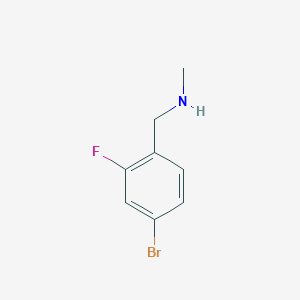
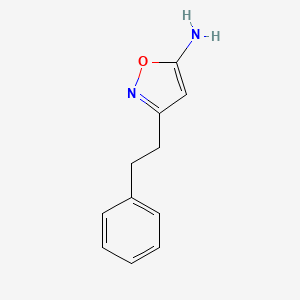
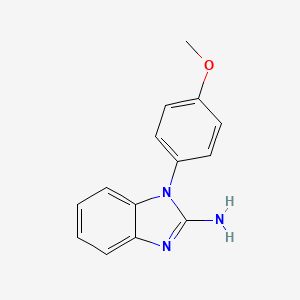

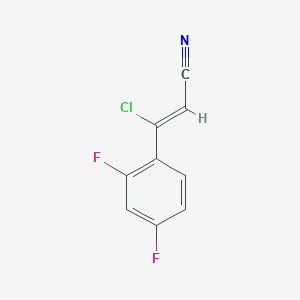
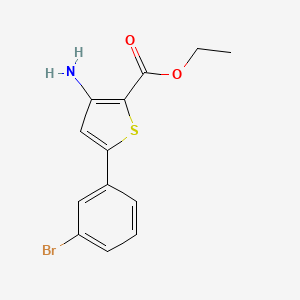
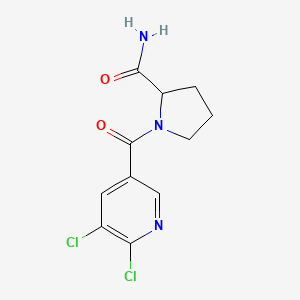
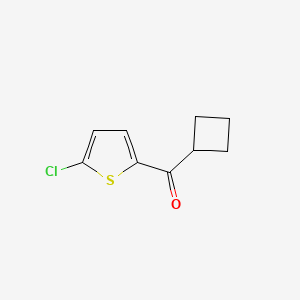
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1451854.png)